5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as DMTS, is a thiazolidinedione derivative with potential therapeutic properties. It has been extensively researched for its various biochemical and physiological effects, making it a promising compound for future drug development.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione also activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione also has anti-oxidant properties, which can protect cells from oxidative damage. In addition, 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is its potential therapeutic properties, which make it a promising compound for drug development. However, one limitation is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione-based drugs for the treatment of neurodegenerative diseases. Another area of focus is the further exploration of its anti-cancer properties, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform the development of more effective and safe 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione-based drugs.
Synthesis Methods
The synthesis of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of pure 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-13-6-5-12(9-14(13)23-2)10-15-16(20)19(17(21)24-15)11-18-7-3-4-8-18/h5-6,9-10H,3-4,7-8,11H2,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXEJYUUSSXRK-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[(pyrrolidin-1-YL)methyl]-1,3-thiazolidine-2,4-dione |
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